5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide
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Overview
Description
5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and hydrazino functional groups
Preparation Methods
The synthesis of 5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the bromophenyl and oxopentanamide groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research explores its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other hydrazino and bromophenyl derivatives, such as:
- N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 5-{2-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17Br2N3O3 |
---|---|
Molecular Weight |
483.2 g/mol |
IUPAC Name |
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(4-bromophenyl)pentanediamide |
InChI |
InChI=1S/C18H17Br2N3O3/c19-13-4-7-15(8-5-13)22-17(25)2-1-3-18(26)23-21-11-12-10-14(20)6-9-16(12)24/h4-11,24H,1-3H2,(H,22,25)(H,23,26)/b21-11+ |
InChI Key |
DKUMGMTYWFXJFA-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
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